Tricosanoic Acid

Description

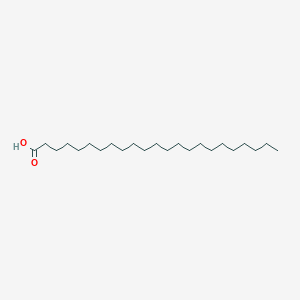

Structure

2D Structure

Properties

IUPAC Name |

tricosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZVDURJDFGERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93966-37-1 (lead salt), 94087-10-2 (aluminum salt), 98978-62-2 (calcium salt) | |

| Record name | Tricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40179067 | |

| Record name | Tricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Tricosanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tricosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2433-96-7 | |

| Record name | Tricosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricosanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUC9A0MS6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77.0 - 79.0 °C | |

| Record name | Tricosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tricosanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of tricosanoic acid. It includes detailed experimental protocols for the determination of its key characteristics and explores its role in biological signaling pathways.

Physical and Chemical Properties

This compound, also known as tricosylic acid, is a saturated very-long-chain fatty acid with the chemical formula C₂₃H₄₆O₂.[1] It is a white, solid substance at room temperature.[2]

Quantitative Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₄₆O₂ | [1] |

| Molecular Weight | 354.6 g/mol | [3] |

| Melting Point | 77-79 °C | [4] |

| 78-81 °C | [5] | |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | ||

| Water | Practically insoluble (2.6e-05 g/L) | |

| Chloroform | Soluble (approx. 50 mg/ml) | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| DMSO | Soluble | |

| Acetone | Soluble | |

| Hexane (B92381) | Expected to be soluble | |

| pKa (Strongest Acidic) | 4.95 (Predicted) | [6] |

| logP | 9.39 (Predicted) | [6] |

Spectral Data

-

¹H NMR Spectra: The proton NMR spectrum of this compound has been recorded in CDCl₃ at 600 MHz.[3]

-

¹³C NMR Spectra: The carbon-13 NMR spectrum has been recorded in CDCl₃ at 25.16 MHz, showing characteristic peaks for the carboxylic acid carbon and the aliphatic chain.[3]

-

Infrared (IR) Spectra: The transmission infrared spectrum of this compound (in Nujol) is available and shows characteristic absorptions for a carboxylic acid.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Determination of Melting Point

Objective: To determine the melting point range of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly determine an approximate melting range.

-

Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting).

-

Allow the apparatus to cool.

-

Prepare a new capillary with the sample and repeat the measurement with a slower heating rate (1-2 °C per minute) as the temperature approaches the previously observed melting range to obtain a more accurate determination.[8]

-

Record the melting point range.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, chloroform, hexane)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the tubes by shaking or using a vortex mixer for 30-60 seconds.

-

Allow the tubes to stand and observe whether the solid has dissolved.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.[9] For a more quantitative assessment, a gravimetric method or spectrophotometry can be employed after reaching saturation.

Analysis by Gas Chromatography (GC)

Objective: To analyze the purity of this compound and quantify it in a mixture through derivatization to its fatty acid methyl ester (FAME) followed by GC analysis.

Materials:

-

This compound sample

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Methanol with 1-2% (v/v) sulfuric acid (for esterification)

-

Hexane (or other suitable organic solvent)

-

Sodium chloride solution (saturated)

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).[5]

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh a known amount of the this compound sample and the internal standard into a reaction vial.

-

Add a known volume of methanolic sulfuric acid.

-

Seal the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours) to convert the fatty acid to its methyl ester.

-

Cool the vial to room temperature.

-

Add a known volume of hexane and saturated sodium chloride solution.

-

Vortex the mixture to extract the FAMEs into the hexane layer.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.[10][11]

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared FAME solution into the GC.

-

Run the analysis using a programmed temperature gradient to ensure good separation of the FAMEs.[5]

-

The FID will detect the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound methyl ester based on its retention time compared to a standard.

-

Calculate the purity or concentration of this compound by comparing its peak area to that of the internal standard.

-

Signaling Pathways and Experimental Workflows

This compound, as a very-long-chain saturated fatty acid, has been identified as an endogenous agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40.[12] This receptor is involved in various physiological processes, including insulin (B600854) secretion and cognitive function.[7][13]

FFAR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of a fatty acid, such as this compound, to the FFAR1 receptor.

Caption: FFAR1 signaling pathway activated by this compound.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines a typical workflow for the analysis of fatty acids like this compound in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Caption: A typical lipidomics workflow for fatty acid analysis.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. The detailed information on its properties, analytical methods, and biological roles will be valuable for further research and application development.

References

- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C23H46O2 | CID 17085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 5. aquaculture.ugent.be [aquaculture.ugent.be]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]

- 8. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 9. byjus.com [byjus.com]

- 10. static.igem.org [static.igem.org]

- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | Association between serum this compound and cognitive function in older adults: findings from the NHANES and GEO databases [frontiersin.org]

Unveiling the Botanical Trove: A Technical Guide to Natural Sources of Tricosanoic Acid

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released, detailing the natural plant-based sources of tricosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with significant potential in pharmaceutical and industrial applications. This in-depth whitepaper is tailored for researchers, scientists, and drug development professionals, offering a thorough examination of plant origins, quantitative data, and detailed experimental protocols for extraction and analysis.

This compound (C23:0), a fatty acid with a 23-carbon chain, is a valuable molecule with applications ranging from a biomarker for certain metabolic conditions to a precursor in the synthesis of various specialty chemicals. While its presence in the biological realm is known, a consolidated resource on its natural plant sources has been lacking until now.

Quantitative Analysis of this compound in Plant Species

A meticulous review of phytochemical data has identified several plant species containing this compound. The concentration of this fatty acid varies significantly between species and even between different parts of the same plant. The following tables summarize the available quantitative data, providing a comparative overview for researchers seeking to isolate this compound.

| Plant Species | Family | Plant Part | This compound Content (%) | Analysis Method |

| Descurainia sophia | Brassicaceae | Seed | 15.07 | GC-MS |

| Cephalotaxus sinensis | Cephalotaxaceae | Seed | 3.8 | GC |

| Mangifera indica | Anacardiaceae | Seed Kernel | 2.81 | GC-MS |

| Phalaenopsis sp. | Orchidaceae | Flower | 1.4 | GLC-Area-% |

| Halophila spinulosa | Hydrocharitaceae | Whole Plant | 1.4 | GLC-Area-% |

| Punica granatum | Lythraceae | Seed | 1.31 | GC-MS |

| Elaeagnus angustifolia | Elaeagnaceae | Pulp and Pit | 1.3 | GLC-Area-% |

| Iriartella setigera | Arecaceae | Fruit Oil | 1.25 | GC-MS |

| Carica papaya | Caricaceae | Seed | 0.58 | GC-MS[1] |

| Solena amplexicaulis | Cucurbitaceae | Tuber | Not Quantified | GC-MS |

| Cecropia adenopus | Urticaceae | Leaves | Not Quantified | - |

| Foeniculum vulgare | Apiaceae | Seed | Not Quantified | - |

| Loranthus tanakae | Loranthaceae | Whole Plant | Not Quantified | - |

| Saussurea medusa | Asteraceae | Whole Plant | Not Quantified | - |

Note: The data presented is compiled from various sources and methodologies, which may affect direct comparability. Researchers are advised to consult the original publications for detailed information.

Biosynthesis of this compound in Plants

This compound, as a very-long-chain fatty acid, is synthesized in plants through the fatty acid elongation (FAE) system, primarily located in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The biosynthesis of odd-chain fatty acids like this compound is believed to start with an odd-chain acyl-CoA primer, such as propionyl-CoA.

Caption: Biosynthesis pathway of this compound in plants.

Experimental Protocols

Extraction of Total Lipids from Plant Material

This protocol outlines a standard method for the extraction of total lipids, including this compound, from plant tissues.

Materials:

-

Fresh or lyophilized plant tissue (leaves, seeds, tubers, etc.)

-

Mortar and pestle or homogenizer

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

-

Glass vials

Procedure:

-

Sample Preparation: Weigh approximately 1 g of fresh or 0.1 g of lyophilized plant material. Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical homogenizer.

-

Solvent Extraction: To the homogenized tissue, add a chloroform:methanol mixture (2:1, v/v) at a ratio of 20 mL of solvent per gram of fresh tissue (or 200 mL per gram of dry tissue).

-

Homogenization: Homogenize the mixture for 2-3 minutes.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Lipid Recovery: Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

-

Solvent Evaporation: Remove the solvent using a rotary evaporator at a temperature below 40°C.

-

Storage: The dried lipid extract can be stored under a nitrogen atmosphere at -20°C until further analysis.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the preparation of fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS.

Materials:

-

Total lipid extract

-

Methanolic HCl (5%) or BF3-methanol solution (14%)

-

Anhydrous sodium sulfate (B86663)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

Procedure:

-

Methylation:

-

To the dried lipid extract, add a known amount of the internal standard.

-

Add 2 mL of 5% methanolic HCl or 14% BF3-methanol.

-

Heat the mixture in a sealed vial at 80°C for 1-2 hours.

-

-

Extraction of FAMEs:

-

After cooling, add 1 mL of distilled water and 2 mL of hexane to the vial.

-

Vortex vigorously for 1 minute.

-

Allow the phases to separate and carefully collect the upper hexane layer containing the FAMEs.

-

-

Drying and Concentration:

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the FAMEs under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the FAMEs in a small volume of hexane.

-

Inject an aliquot of the sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven program: Initial temperature of 150°C, hold for 1 min, then ramp to 240°C at 4°C/min, and hold for 10 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

-

-

Quantification:

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum by comparison with a known standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Logical Workflow for this compound Analysis

The following diagram illustrates the logical workflow from plant sample to the final quantification of this compound.

Caption: Experimental workflow for this compound analysis.

This technical guide provides a foundational resource for the exploration and utilization of plant-derived this compound. Further research into a wider array of plant species is warranted to uncover additional and potentially more abundant natural sources of this valuable fatty acid.

References

The Biosynthesis Pathway of Tricosanoic Acid: A Technical Guide for Researchers

Abstract

Tricosanoic acid (C23:0) is an odd-chain, saturated, very-long-chain fatty acid (VLCFA) of significant interest in biomedical research due to its roles in cell membrane structure, signaling, and as a potential biomarker for metabolic health and disease. Unlike the more common even-chain fatty acids, its synthesis follows a distinct pathway initiated by a three-carbon primer. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, intended for researchers, scientists, and professionals in drug development. It details the enzymatic steps of the fatty acid elongase (FAE) complex, the unique role of propionyl-CoA as the synthesis primer, and the key regulatory enzymes. Furthermore, this guide summarizes available quantitative data, provides detailed experimental protocols for pathway analysis, and includes visualizations of the core biochemical processes to facilitate a comprehensive understanding.

Introduction

This compound, also known as tricosylic acid, is a saturated fatty acid with a 23-carbon backbone. Its classification as an odd-chain very-long-chain fatty acid (VLCFA) distinguishes it from the more abundant even-chain fatty acids in biological systems. VLCFAs are fatty acids with 22 or more carbon atoms and are crucial components of various lipids, including sphingolipids and glycerophospholipids, which are vital for maintaining the integrity and function of cellular membranes.[1] this compound, in particular, has been identified as a component of ceramides (B1148491) and has been implicated in processes such as neuroinflammation, myelination, and cellular energy metabolism.[2] Recent studies have also linked circulating levels of this compound to cognitive function and reduced risk for certain cardiometabolic diseases, underscoring its physiological importance.[3][4]

The biosynthesis of this compound does not occur through the de novo fatty acid synthesis pathway that produces palmitate (C16:0). Instead, it is synthesized in the endoplasmic reticulum through a specialized fatty acid elongation (FAE) system. The key distinction for all odd-chain fatty acids is the utilization of propionyl-CoA, a three-carbon molecule, as the initial primer for elongation.[3][5] This guide will dissect the enzymatic machinery responsible for this process, from the initial priming event to the subsequent iterative cycles of carbon addition.

The Core Biosynthesis Pathway: Fatty Acid Elongation (FAE)

The synthesis of this compound is accomplished by the microsomal fatty acid elongase (FAE) system, a multi-enzyme complex located in the membrane of the endoplasmic reticulum. This system sequentially adds two-carbon units, derived from malonyl-CoA, to a growing acyl-CoA chain. Each elongation cycle consists of four distinct enzymatic reactions.

The four canonical steps of the FAE cycle are:

-

Condensation: This is the first and rate-limiting step of the cycle. A β-ketoacyl-CoA synthase (KCS), also known as an elongase (ELOVL in mammals), catalyzes the condensation of an acyl-CoA primer with a two-carbon unit from malonyl-CoA. This reaction releases a molecule of CO₂ and forms a 3-ketoacyl-CoA that is two carbons longer than the initial primer.[6]

-

First Reduction: The 3-ketoacyl-CoA intermediate is then reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR). This reaction utilizes NADPH as the reducing agent.[6]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water from 3-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA intermediate.

-

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond in trans-2,3-enoyl-CoA, using NADPH as the reductant, to form a saturated acyl-CoA. This newly elongated acyl-CoA is now ready to serve as the substrate for the next elongation cycle.

This four-step process is repeated until the desired chain length is achieved.

The Odd-Chain Distinction: Priming with Propionyl-CoA

The defining feature of odd-chain fatty acid biosynthesis is the use of a three-carbon primer, propionyl-CoA, instead of the two-carbon acetyl-CoA that initiates the synthesis of even-chain fatty acids.[7] Propionyl-CoA can be generated from several metabolic sources, including:

-

The catabolism of amino acids such as valine, isoleucine, methionine, and threonine.[7]

-

The fermentation of dietary fiber by the gut microbiome.[3][5]

-

The α-oxidation of certain fatty acids.[3]

Once propionyl-CoA is available, it enters the FAE system and undergoes the first condensation reaction with malonyl-CoA to form 3-oxovaleryl-CoA (a C5 intermediate). This molecule then proceeds through the reduction, dehydration, and second reduction steps to yield valeryl-CoA (C5:0-CoA). This C5 acyl-CoA then serves as the substrate for the next round of elongation.

To synthesize tricosanoyl-CoA (C23:0-CoA), the initial propionyl-CoA (C3) molecule undergoes a total of ten successive elongation cycles, with each cycle adding two carbons.

Key Enzymes and Regulation

The specificity and efficiency of VLCFA synthesis are primarily determined by the KCS/ELOVL enzymes.[1] Mammals possess a family of seven elongases (ELOVL1-7), each exhibiting distinct substrate specificities in terms of acyl chain length and degree of saturation.[1] While the precise ELOVL responsible for each step in the elongation from C3 to C23 is not fully elucidated, research on substrate specificities provides valuable insights. For instance, ELOVL6 is known to elongate C16 fatty acids, while ELOVL1 and ELOVL3 are involved in later elongation steps toward longer VLCFAs.[8] ELOVL4 is particularly associated with the synthesis of very long saturated and polyunsaturated fatty acids beyond C26.[9]

Regulation of this pathway occurs primarily at the transcriptional level. The expression of ELOVL genes can be influenced by dietary factors and hormonal signals, often mediated by transcription factors like Sterol Regulatory Element-Binding Protein-1 (SREBP-1).[8] Furthermore, the availability of the propionyl-CoA primer is a critical control point. The enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor, diverts propionyl-CoA toward the Krebs cycle.[7][10] A deficiency in vitamin B12 can therefore lead to an accumulation of propionyl-CoA, potentially increasing the synthesis of odd-chain fatty acids like this compound.[5]

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is challenging. Direct enzyme kinetic data for each elongation step is limited. However, data on enzyme substrate preferences and the resulting physiological concentrations of this compound provide a quantitative context.

Table 1: Substrate Specificity of Key Mammalian ELOVL Enzymes

| Enzyme | Primary Saturated/Monounsaturated Substrates | Notes |

|---|---|---|

| ELOVL1 | C18:0 - C24:0 | Involved in the synthesis of sphingolipids. |

| ELOVL3 | C16:0 - C22:0 | Active with both saturated and monounsaturated acyl-CoAs. |

| ELOVL4 | ≥C26:0 | Specializes in producing extremely long fatty acids (>C28).[9] |

| ELOVL5 | C16:1, C18:1 | Primarily elongates monounsaturated and polyunsaturated fatty acids.[8] |

| ELOVL6 | C12:0 - C16:0 | Key enzyme for elongating palmitate (C16:0) to stearate (B1226849) (C18:0).[8] |

| ELOVL7 | C16:0 - C20:0 | Prefers C18-CoA substrates.[11] |

Table 2: Representative Concentrations of this compound in Human Samples

| Sample Type | Concentration / Level | Population / Context | Reference |

|---|---|---|---|

| Red Blood Cells | 0.12 - 0.18 wt % | Optimal Range (Lab guide) | [5] |

| Plasma/Serum | 0.19 - 0.26 wt % | Optimal Range (Lab guide) | [3] |

| Serum | Mean: 29 µmol/L | Older Adults (NHANES 2011-2014) |[4] |

Experimental Protocols

Studying the biosynthesis of this compound requires specialized biochemical and analytical techniques. Below are outlines of two key experimental protocols.

Protocol 1: Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard method for identifying and quantifying specific fatty acids, including this compound, in a biological sample.

Objective: To determine the relative and absolute abundance of fatty acids in cells, tissues, or plasma.

Methodology:

-

Lipid Extraction: Total lipids are extracted from the biological sample using a solvent mixture, typically chloroform/methanol, based on established methods like Folch or Bligh-Dyer.[12] An internal standard (e.g., a deuterated fatty acid or an odd-chain fatty acid not expected in the sample, like C17:0) is added at the beginning to control for extraction efficiency and sample loss.[13][14]

-

Saponification and Transesterification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from their glycerol (B35011) or sphingoid backbones. These free fatty acids are then esterified, most commonly to fatty acid methyl esters (FAMEs), by heating with an acidic catalyst (e.g., BF₃-methanol or HCl-methanol).[15]

-

FAMEs Extraction: The resulting FAMEs are extracted into an organic solvent like hexane (B92381) or iso-octane.[16]

-

GC-MS Analysis: The FAMEs mixture is injected into a gas chromatograph. The FAMEs are separated based on their volatility and polarity on a long capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum provides a unique fingerprint for each fatty acid, allowing for unambiguous identification.

-

Quantification: The abundance of each FAME is determined by integrating the area under its chromatographic peak. By comparing the peak area of this compound methyl ester to that of the known amount of internal standard, its absolute concentration can be calculated.[13]

Protocol 2: In Vitro Fatty Acid Elongase Assay

This assay directly measures the activity of the FAE enzyme complex in a controlled environment.

Objective: To measure the rate of elongation of a specific acyl-CoA primer by microsomal enzymes.

Methodology:

-

Microsome Preparation: Tissues or cells of interest are homogenized in a buffered sucrose (B13894) solution. The homogenate is subjected to differential centrifugation. A low-speed spin pellets nuclei and debris, and a subsequent high-speed ultracentrifugation of the supernatant pellets the microsomal fraction, which is rich in endoplasmic reticulum.[17][18]

-

Reaction Mixture Preparation: A reaction buffer is prepared containing:

-

Potassium phosphate (B84403) buffer (pH ~6.5-7.0).

-

NADPH (and sometimes NADH) as a source of reducing equivalents.[6]

-

A specific, unlabeled acyl-CoA primer (e.g., C21:0-CoA to specifically measure the final step to C23:0).

-

Radiolabeled [¹⁴C]-malonyl-CoA, which will be incorporated into the elongated product.

-

Fatty acid-free bovine serum albumin (BSA) to bind fatty acids and prevent inhibition.

-

-

Enzyme Reaction: The reaction is initiated by adding a known amount of microsomal protein to the pre-warmed reaction mixture. The reaction proceeds at 37°C for a defined period (e.g., 20-30 minutes).[6][18]

-

Termination and Saponification: The reaction is stopped by adding a strong base (e.g., 5 M KOH), which also serves to saponify the acyl-CoAs, releasing the free fatty acids.[17][18]

-

Extraction and Analysis: The mixture is acidified, and the total fatty acids are extracted with an organic solvent (e.g., hexane). The radioactivity in the organic phase, which represents the [¹⁴C] incorporated into the elongated fatty acid products, is measured using a scintillation counter.[17][19] The specific activity can be calculated as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.

Conclusion

The biosynthesis of this compound is a specialized metabolic process, distinct from mainstream fatty acid synthesis, that relies on the propionyl-CoA primer and the iterative action of the fatty acid elongase complex in the endoplasmic reticulum. The rate-limiting KCS/ELOVL enzymes are critical determinants of substrate choice and final product length. While our understanding of this pathway has advanced significantly, further research is needed to fully delineate the specific roles of each ELOVL isoform in the step-by-step elongation to C23 and to uncover the intricate regulatory networks that control its synthesis. The quantitative and methodological frameworks provided in this guide offer a foundation for researchers to further investigate the physiological roles of this compound and its potential as a therapeutic target and diagnostic biomarker.

References

- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tricosanoic C23:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Association between serum this compound and cognitive function in older adults: findings from the NHANES and GEO databases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tricosanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ec.europa.eu [ec.europa.eu]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Role of Tricosanoic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricosanoic acid (C23:0), a very-long-chain saturated fatty acid (VLCFA), has emerged from relative obscurity to become a molecule of significant interest in the landscape of cellular metabolism and disease. Initially considered a minor lipid component, recent evidence highlights its crucial roles in cellular signaling, neuroinflammation, and myelination, with profound implications for neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth exploration of the current understanding of this compound's metabolic pathways, its function as a signaling molecule, and its potential as a biomarker and therapeutic target. Detailed experimental protocols for its quantification and metabolic flux analysis are provided, alongside visualizations of key cellular pathways, to equip researchers with the necessary tools to further investigate this fascinating molecule.

Introduction

This compound, a 23-carbon saturated fatty acid, is classified as a very-long-chain fatty acid (VLCFA).[1] Unlike their more abundant even-chain counterparts, odd-chain fatty acids like this compound have unique metabolic origins and fates. Endogenously, it can be synthesized from propionic acid, a short-chain fatty acid primarily produced by gut microbiota.[2] Exogenous sources include dairy products and certain plant oils.[2] Within the cell, this compound is found in membranes, the cytoplasm, and lipid droplets, where it can be incorporated into more complex lipids or remain as a free fatty acid.[3][4] Its involvement in cellular processes extends beyond a simple structural role, acting as a signaling molecule with the potential to modulate key physiological and pathophysiological pathways.

Biosynthesis and Degradation of this compound

The metabolism of this compound follows pathways common to other fatty acids but with specific nuances due to its odd-numbered carbon chain.

Biosynthesis

The primary pathway for the synthesis of odd-chain fatty acids, including this compound, begins with the carboxylation of propionyl-CoA to methylmalonyl-CoA. Propionyl-CoA is derived from the metabolism of several sources, including the amino acids valine and isoleucine, and importantly, from the fermentation of dietary fiber by the gut microbiome. Methylmalonyl-CoA is then converted to succinyl-CoA, which can enter the Krebs cycle. For odd-chain fatty acid synthesis, propionyl-CoA can also serve as a primer for fatty acid synthase, leading to the elongation and formation of odd-chain fatty acids.

Degradation: Beta-Oxidation

The catabolism of this compound occurs through beta-oxidation, primarily within the peroxisomes due to its very-long-chain nature.[5] The process is similar to that of even-chain fatty acids, involving a spiral of four enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA. However, the final round of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2] The propionyl-CoA is then converted to succinyl-CoA and enters the Krebs cycle.[2]

Figure 1: Simplified workflow of this compound beta-oxidation.

This compound in Cellular Signaling

Recent research has identified this compound as an endogenous agonist for the free fatty acid receptor 1 (FFAR1), also known as GPR40.[6][7] FFAR1 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine cells.[8]

FFAR1 Signaling Pathway

Activation of FFAR1 by this compound initiates a signaling cascade primarily through the Gαq subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[9] Some studies also suggest FFAR1 can couple to Gαs, leading to an increase in cyclic AMP (cAMP) levels, which can also potentiate insulin secretion.[10]

Figure 2: this compound-mediated FFAR1 signaling pathway.

Role in Neurological Health and Disease

A growing body of evidence implicates dysregulation of this compound metabolism in neurological disorders, particularly Alzheimer's disease (AD).

This compound and Cognitive Function

Studies have shown a positive correlation between higher serum levels of this compound and better cognitive function in older adults.[11][12] Conversely, reduced levels of this compound have been observed in the frontal cortex of individuals with AD.[7][11][12] This suggests that this compound may play a neuroprotective role.

Neuroinflammation

Neuroinflammation is a key feature of AD, and saturated fatty acids have been shown to activate inflammatory signaling in astrocytes.[12] While the specific role of this compound in neuroinflammation is still under investigation, its interaction with FFAR1, which is known to have anti-inflammatory effects in some contexts, suggests a complex modulatory role.[13] It is hypothesized that this compound may influence neuroinflammatory pathways by modulating the production of pro-inflammatory cytokines and the activation of microglia and astrocytes.

Myelination

Myelin, the lipid-rich sheath that insulates axons, is crucial for proper neuronal function. The synthesis of myelin requires a substantial amount of fatty acids, including VLCFAs.[14] Fatty acid synthesis by oligodendrocytes, the myelin-producing cells in the central nervous system, is essential for both initial myelination and remyelination after injury.[15] While the direct role of this compound in myelination has not been fully elucidated, its presence in the brain and the known importance of VLCFAs in myelin structure suggest it is a key component for maintaining myelin integrity.

Quantitative Data on this compound

The quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles.

| Biological Matrix | Condition | This compound Level | Reference |

| Human Serum (older adults) | General Population (NHANES) | Mean: 29 μmol/L | [12] |

| Human Frontal Cortex | Alzheimer's Disease | Downregulated (among 37 nutrients) | [11][12] |

Note: Quantitative data for this compound in various tissues and disease states is still limited. Further research is needed to establish definitive reference ranges and to understand the full extent of its dysregulation in disease.

Experimental Protocols

Accurate and reproducible methods for the analysis of this compound are essential for advancing research in this field.

Extraction of Very-Long-Chain Fatty Acids from Tissues and Cells

Method 1: Folch Extraction (Recommended for samples with >2% lipid content)[4]

-

Homogenization: Homogenize tissue samples (e.g., 1g) in a 20-fold volume of chloroform (B151607):methanol (2:1, v/v). For cultured cells, a cell pellet can be directly resuspended in the solvent mixture.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen. The dried lipid extract can be stored at -80°C.

Method 2: Bligh and Dyer Extraction (Suitable for samples with lower lipid content)[4]

-

Homogenization: Homogenize the sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Phase Separation: Add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex and centrifuge.

-

Lipid Collection: Collect the lower chloroform phase.

-

Drying: Evaporate the solvent under nitrogen.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the quantification of fatty acids. Derivatization to fatty acid methyl esters (FAMEs) is typically required to increase volatility.

-

Derivatization to FAMEs (using Sodium Methoxide):

-

To the dried lipid extract, add 0.5 M sodium methoxide (B1231860) in anhydrous methanol.

-

Incubate at 45°C for 5 minutes.

-

Neutralize the reaction with 15% sodium bisulfate.

-

Extract the FAMEs with an organic solvent (e.g., hexane).

-

-

GC-MS Analysis:

-

Column: A polar capillary column (e.g., HP-5MS) is typically used.

-

Injection: 1 µL of the FAMEs extract is injected in splitless mode.

-

Oven Program: A temperature gradient is used to separate the FAMEs. An example program starts at 100°C, ramps to 250°C, and then to 320°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragment ions of the FAMEs are monitored for quantification. An internal standard (e.g., a deuterated fatty acid) should be used for accurate quantification.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of VLCFAs and may not require derivatization.[1]

-

Chromatography:

-

Column: A C8 or C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol/acetonitrile containing an ion-pairing agent like tributylamine (B1682462) can be used for separation.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.

-

Detection: Multiple reaction monitoring (MRM) is used for targeted quantification, monitoring the transition from the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion.

-

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to trace the metabolic fate of substrates and quantify the flux through metabolic pathways.

-

Cell Culture with Labeled Substrate: Culture cells in a medium containing a 13C-labeled precursor of this compound, such as [U-13C]-propionate or specific 13C-labeled amino acids.

-

Metabolite Extraction: After a defined incubation period, quench the metabolism and extract the intracellular metabolites, including fatty acids.

-

Analysis of Isotope Labeling: Analyze the isotopic labeling pattern of this compound and its downstream metabolites using GC-MS or LC-MS/MS.

-

Metabolic Modeling: Use computational models to fit the experimental labeling data to a metabolic network model, allowing for the calculation of intracellular metabolic fluxes.

Figure 3: General workflow for 13C-Metabolic Flux Analysis.

Conclusion and Future Directions

This compound is a multifaceted molecule with emerging roles in cellular metabolism, signaling, and the pathophysiology of neurological diseases. Its connection to cognitive function and Alzheimer's disease positions it as a promising biomarker and a potential target for therapeutic intervention. The detailed experimental protocols provided in this guide are intended to facilitate further research into the intricate functions of this very-long-chain fatty acid.

Future research should focus on:

-

Expanding Quantitative Data: Establishing comprehensive quantitative profiles of this compound in a wider range of tissues and disease states.

-

Elucidating Signaling Pathways: Detailing the downstream effectors of this compound-mediated FFAR1 activation in different cell types, particularly in the context of neuroinflammation and myelination.

-

Therapeutic Potential: Investigating the therapeutic efficacy of modulating this compound levels or its signaling pathways in preclinical models of neurodegenerative diseases.

A deeper understanding of the cellular and molecular biology of this compound will undoubtedly open new avenues for the diagnosis and treatment of a variety of metabolic and neurological disorders.

References

- 1. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Association between serum this compound and cognitive function in older adults: findings from the NHANES and GEO databases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Association between serum this compound and cognitive function in older adults: findings from the NHANES and GEO databases [frontiersin.org]

- 13. For Better or Worse: FFAR1 and FFAR4 Signaling in Cancer and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CNS myelination and remyelination depend on fatty acid synthesis by oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Tricosanoic Acid: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Physiological Concentrations, and Cellular Functions of a Novel Endogenous Signaling Molecule

Abstract

Tricosanoic acid (C23:0) is a very long-chain saturated fatty acid endogenously present in humans. While historically considered a minor component of the human fatty acid profile, emerging research has identified this compound as a bioactive lipid with significant physiological roles, particularly in cellular signaling and neurological health. This technical guide provides a comprehensive overview of the current understanding of endogenous this compound, including its metabolic pathways, concentrations in various human tissues and fluids, and its function as a signaling molecule. Detailed experimental protocols for its quantification and visualization of its known signaling pathway are also presented to support further research in this area.

Introduction

This compound is a saturated fatty acid with a 23-carbon backbone. As an odd-chain fatty acid, its metabolism and physiological significance differ in key aspects from the more abundant even-chain fatty acids. Its presence in human tissues and fluids is influenced by a combination of dietary intake, gut microbiome activity, and endogenous synthesis. Recent studies have highlighted a positive correlation between higher serum levels of this compound and improved cognitive function in older adults, sparking increased interest in its potential as a biomarker and therapeutic target. This guide aims to consolidate the current technical knowledge on endogenous this compound for researchers, scientists, and drug development professionals.

Metabolism of this compound

The endogenous levels of this compound are maintained through a balance of biosynthesis and degradation.

Biosynthesis

The primary pathway for the endogenous synthesis of odd-chain fatty acids, including this compound, initiates with the carboxylation of propionyl-CoA to methylmalonyl-CoA. Propionyl-CoA is derived from the metabolism of several sources, including:

-

The gut microbiome: Certain gut bacteria produce propionate (B1217596) as a fermentation product of dietary fiber.

-

Amino acid catabolism: The breakdown of amino acids such as isoleucine, valine, threonine, and methionine yields propionyl-CoA.

-

Odd-chain fatty acid oxidation: The final step of β-oxidation of odd-chain fatty acids produces propionyl-CoA.

Methylmalonyl-CoA is then converted to succinyl-CoA, a citric acid cycle intermediate, in a vitamin B12-dependent reaction. Under conditions of vitamin B12 deficiency, propionyl-CoA can accumulate and be used as a primer for fatty acid synthesis, leading to the elongation and formation of odd-chain fatty acids like this compound[1].

Degradation

The degradation of this compound follows the general pathway of fatty acid β-oxidation. However, due to its odd number of carbons, the final round of oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids. The acetyl-CoA enters the citric acid cycle for energy production, while the propionyl-CoA is converted to succinyl-CoA for anaplerosis of the citric acid cycle. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for oxidation. Therefore, carnitine deficiency can lead to the accumulation of odd-chain fatty acids[1].

Quantitative Data on Endogenous this compound

The concentration of this compound varies across different human tissues and fluids. The following table summarizes the available quantitative data. It is important to note that specific concentrations for all tissues are not yet well-documented in the literature.

| Biological Sample | Concentration/Range | Notes |

| Serum | Mean: 29 µmol/L | Data from a study on older adults[2][3][4][5]. |

| Optimal Range: 0 - 0.78 µmol/L | From a clinical laboratory test; specific population not detailed[6]. | |

| Red Blood Cells (Erythrocytes) | Optimal Range: 0.12 - 0.18 wt% | As a percentage of total fatty acids in red blood cell membranes[1]. |

| Plasma | Data not available | While general fatty acid profiles of plasma are available, specific quantitative data for this compound is not consistently reported. |

| Adipose Tissue | Data not available | Studies on the fatty acid composition of human adipose tissue have focused on more abundant fatty acids, and specific quantification of this compound is not readily available[7][8][9][10][11][12]. |

| Brain Tissue | Data not available | Comprehensive fatty acid analyses of human brain tissue have been conducted, but specific concentration data for this compound is not detailed in the reviewed literature[13][14][15][16][17][18]. |

This compound as a Signaling Molecule

Recent evidence indicates that this compound functions as a signaling molecule by acting as a ligand for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. FFAR1 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine cells.

FFAR1 Signaling Pathway

The activation of FFAR1 by this compound initiates a downstream signaling cascade that plays a crucial role in glucose homeostasis.

Upon binding of this compound, FFAR1 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and incretin secretion from enteroendocrine cells.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.

Quantification of this compound in Human Serum by GC-MS

This protocol outlines a general procedure for the analysis of total fatty acids, including this compound, in human serum.

5.1.1. Materials and Reagents

-

Internal Standard: Heptadecanoic acid (C17:0) or a deuterated analog of this compound.

-

Solvents: Chloroform, Methanol (B129727), Hexane (B92381) (all HPLC grade).

-

Derivatizing Agent: Boron trifluoride (BF₃) in methanol (14% w/v) or acetyl chloride.

-

Sodium sulfate (B86663) (anhydrous).

-

Nitrogen gas.

-

Glassware: Pyrex test tubes with Teflon-lined screw caps.

5.1.2. Sample Preparation and Lipid Extraction (Folch Method)

-

To 100 µL of serum in a glass test tube, add a known amount of the internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution and vortex again for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer to a new glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

5.1.3. Fatty Acid Methylation (FAMEs Synthesis)

-

To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

-

Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of distilled water, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

5.1.4. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).

-

Injection: 1 µL of the FAMEs extract is injected in splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all analytes.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve prepared with known concentrations of a this compound standard.

Conclusion and Future Directions

The endogenous presence of this compound in humans is a result of a complex interplay between diet, gut microbial activity, and host metabolism. Its role as a signaling molecule, particularly through the activation of FFAR1, positions it as a significant player in metabolic regulation and potentially in neurological health. The positive association with cognitive function warrants further investigation into its mechanisms of action within the central nervous system.

Future research should focus on:

-

Expanding Quantitative Data: Establishing comprehensive reference ranges for this compound in a wider array of human tissues and fluids across different populations and health statuses.

-

Elucidating Neurological Roles: Investigating the specific mechanisms by which this compound influences cognitive function and its potential as a therapeutic agent for neurodegenerative diseases.

-

Exploring Other Signaling Pathways: Determining if this compound interacts with other receptors or cellular pathways beyond FFAR1.

This technical guide provides a foundational understanding of endogenous this compound, offering valuable information and methodologies to facilitate further exploration of this promising bioactive lipid.

References

- 1. Tricosanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Frontiers | Association between serum this compound and cognitive function in older adults: findings from the NHANES and GEO databases [frontiersin.org]

- 3. Association between serum this compound and cognitive function in older adults: findings from the NHANES and GEO databases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association between serum this compound and cognitive function in older adults: findings from the NHANES and GEO databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tricosanoic (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Fatty acid composition of adipose tissue in humans: differences between subcutaneous sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Research Portal [openresearch.surrey.ac.uk]

- 11. The impact of dietary fatty acids on human adipose tissue | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 12. Fatty Acid Composition of Adipose Tissue Triglycerides After Weight Loss and Weight Maintenance: the DIOGENES Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Fatty acid composition of human brain phospholipids during normal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fatty Acid Composition of Human Brain Phospholipids During Normal Development | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Update on Fatty Acids and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative and carbon isotope ratio analysis of fatty acids isolated from human brain hemispheres - PubMed [pubmed.ncbi.nlm.nih.gov]

Tricosanoic Acid: A Comprehensive Technical Guide for Lipidomics Research

An In-depth Exploration of its Functions, Analysis, and Role in Disease

This technical guide provides a detailed overview of tricosanoic acid (C23:0), a very long-chain saturated fatty acid, for researchers, scientists, and professionals in drug development. It delves into its biochemical properties, biological significance, and emerging role in lipidomics, with a focus on its analytical determination and potential as a biomarker.

Introduction to this compound

This compound, also known as tricosylic acid, is a saturated fatty acid with a 23-carbon chain.[1] As a very long-chain fatty acid (VLCFA), it is a crucial component of cellular lipids and plays a role in various physiological and pathological processes.[2][3] It is found in a variety of natural sources, including plants like fennel and the leaves of Cecropia adenopus, as well as in certain edible mushrooms.[1][4] Within the human body, this compound is an endogenous metabolite detected in biofluids such as blood and urine.[2]

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its extraction, identification, and quantification.

| Property | Value | Reference |

| Chemical Formula | C23H46O2 | [1][5] |

| Molecular Weight | 354.6 g/mol | [5] |

| CAS Number | 2433-96-7 | [1] |

| Appearance | Solid | MedChemExpress |

| Solubility | Soluble in Chloroform (50 mg/ml) | [4] |

Biological Functions and Signaling Pathways

This compound is implicated in a range of biological activities, from cellular signaling to influencing membrane dynamics. Its functions are multifaceted and are a growing area of research.

Role in Cellular Signaling

This compound acts as an endogenous agonist for the free fatty acid receptor 1 (FFAR1), also known as GPR40.[6] This receptor is primarily expressed in pancreatic β-cells and is involved in stimulating glucose-dependent insulin (B600854) secretion. The activation of FFAR1 by long-chain fatty acids like this compound initiates a signaling cascade that contributes to metabolic regulation.

Neurological Functions and Cognitive Health

Emerging evidence suggests a link between this compound levels and cognitive function.[6] Studies have shown that higher serum concentrations of this compound are associated with better cognitive performance.[6] The proposed mechanisms include the regulation of neuronal membrane fluidity, inhibition of neuroinflammatory responses, and participation in myelination and neuronal energy metabolism.[6] Notably, decreased levels of this compound have been observed in the prefrontal cortex of Alzheimer's disease models.[6]

Association with Disease

Alterations in this compound levels have been reported in several diseases, highlighting its potential as a biomarker.

-

Cancer: Increased levels of this compound have been found in malignant prostate tissue compared to adjacent nonmalignant tissue.[4]

-

Dermatology: Decreased levels of this compound have been observed in the sebum of patients with papulopustular rosacea.[4]

-

Infectious Disease: this compound has been shown to inhibit the lysis of human erythrocytes induced by the delta toxin from Staphylococcus aureus in a concentration-dependent manner.[4]

Lipidomics Analysis of this compound

Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its role in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for the comprehensive analysis of fatty acids.[7]

Experimental Protocol: GC-MS Analysis of this compound

The following protocol outlines a standard method for the quantification of this compound in biological matrices.

3.1.1. Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Phase Separation: Add water to the homogenate to induce phase separation.

-

Collection: Collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

3.1.2. Saponification and Derivatization

-

Saponification: Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution and heat to hydrolyze the fatty acids from their complex lipid backbones.

-

Acidification: Acidify the solution to protonate the fatty acids.

-

Extraction: Extract the free fatty acids with a non-polar solvent like hexane.

-

Derivatization: Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding a derivatizing agent such as boron trifluoride-methanol and heating. This step is crucial for GC analysis.[7]

-

Extraction of FAMEs: Extract the FAMEs with hexane.

3.1.3. GC-MS Analysis

-

Injection: Inject the FAMEs extract into the GC-MS system.

-

Separation: Separate the FAMEs on a capillary column (e.g., a polar-phase column).

-

Detection: Detect and quantify the FAMEs using mass spectrometry. This compound methyl ester can be identified by its specific retention time and mass spectrum.

Quantitative Data

The concentration of this compound can vary depending on the biological matrix and the physiological state of the individual.

| Biological Matrix | Condition | Concentration Range | Reference |

| Human Red Blood Cells | Normal | 0 - 0.78 µmol/L | HealthMatters.io |

| Human Sebum | Papulopustular Rosacea | Decreased | [4] |

| Human Prostate Tissue | Malignant | Increased | [4] |

| Human Prefrontal Cortex | Alzheimer's Disease Model | Decreased | [6] |

Conclusion and Future Directions

This compound is an important very long-chain fatty acid with diverse biological functions. Its role in cellular signaling, neurological health, and various disease states makes it a significant area of interest in lipidomics research. The continued development of sensitive analytical methods will be crucial for elucidating its precise mechanisms of action and for validating its potential as a clinical biomarker. Future research should focus on further delineating the signaling pathways modulated by this compound and on conducting larger-scale clinical studies to establish its diagnostic and prognostic value.

References

- 1. Tricosylic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C23H46O2 | CID 17085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Tricosanoic Acid: A Comprehensive Technical Guide on its Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricosanoic acid (C23:0), a saturated very-long-chain fatty acid, has transitioned from a subject of basic chemical interest to a molecule of significant relevance in various fields, including human health and disease. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside detailed experimental protocols for its isolation and synthesis. Furthermore, this document elucidates its role as a signaling molecule through the Free Fatty Acid Receptor 1 (FFAR1), providing a visual representation of the involved pathway. The quantitative data presented herein is summarized for clarity, and all methodologies are described to facilitate replication and further investigation by the scientific community.

Introduction

This compound, also known as tricosylic acid, is a saturated fatty acid with a 23-carbon backbone.[1] Historically, odd-chain fatty acids were considered of minor biological importance compared to their even-chain counterparts.[2] However, recent research has highlighted their physiological significance and potential as biomarkers and therapeutic agents. This compound is found in various natural sources, including plant waxes, oils, and as a minor component of animal fats.[1][3] This guide aims to provide a comprehensive resource on the scientific journey of this compound, from its likely discovery in the context of early lipid chemistry to its current standing in biomedical research.

Discovery and History

The precise moment of discovery for this compound is not pinpointed to a single event or individual but is rather embedded in the broader history of fatty acid chemistry. The foundational work in this field was laid by the French chemist Michel-Eugene Chevreul in the early 19th century. His systematic investigation of fats and soaps led to the isolation and characterization of several fatty acids.[4] Chevreul's methods, including saponification followed by acidification and purification by crystallization, were the bedrock of early lipid research.[4]

While a definitive first report of this compound is difficult to locate, its identification likely emerged from the analysis of natural waxes and oils throughout the 19th and early 20th centuries. Early chemists studying the composition of plant cuticles and seed oils would have encountered a variety of long-chain fatty acids.[5][6][7] The name "trichosanic acid" was used in early reports to describe what was later identified as punicic acid, isolated from Trichosanthes species, indicating that the analysis of such plants was a subject of early interest.[8] It is plausible that this compound was isolated and characterized during this period of extensive natural product chemistry but may not have been immediately distinguished as a novel compound.

The development of more advanced analytical techniques, such as gas chromatography in the mid-20th century, allowed for the definitive identification and quantification of odd-chain fatty acids like this compound in a wide range of biological samples.

Physicochemical and Biological Properties

This compound is a white, waxy solid at room temperature and is practically insoluble in water, a characteristic feature of very-long-chain fatty acids. Its biological significance is increasingly recognized, with studies pointing to its role in cellular signaling and its potential as a biomarker for certain diseases.[9][10]

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₄₆O₂ | [11] |

| Molar Mass | 354.62 g/mol | [11] |

| Melting Point | 77-79 °C | |

| CAS Number | 2433-96-7 | [11] |

| Appearance | White crystalline solid | |

| Solubility in Water | Insoluble | |